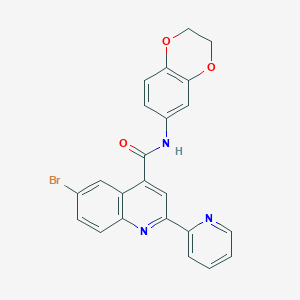
6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H16BrN3O3 and its molecular weight is 462.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.03750 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Properties
Synthesis Techniques : The exploration of quinoline derivatives often involves innovative synthesis techniques. For instance, the synthesis of various quinazoline derivatives has been reported, where starting materials undergo reactions such as halogenation, nitration, and coupling reactions to yield novel compounds with potential biological activities (El’chaninov & Aleksandrov, 2017).
Biological Evaluation
Anticancer and Antimicrobial Properties : Some quinoline derivatives have been evaluated for their potential anti-tumor and anti-microbial properties. The synthesis and biological evaluation of 2-pyridylquinazoline derivatives revealed certain compounds displaying selective antibacterial activity, indicating their potential for further development as therapeutic agents (Eweas et al., 2021).
EGFR Inhibitors as Targeted Anticancer Agents : The design and synthesis of 2,4,6-trisubstituted quinazoline derivatives as EGFR inhibitors have shown promising results in inhibiting EGFR activity and displaying cytotoxicity against cancer cell lines, suggesting their potential as targeted anticancer agents (Allam et al., 2020).
Chemical Characterization and Activity
Characterization and Sensing Applications : Quinoline derivatives have also been characterized for their chemical properties and applications in sensing. For instance, studies on fluorescent anion sensing by bisquinolinium pyridine-2,6-dicarboxamide receptors in water highlight the utility of quinoline derivatives in developing new sensing materials (Dorazco‐González et al., 2014).
Antiviral and Cytotoxic Activity
Antiviral and Cytotoxic Investigations : Research into 6-bromo-2,3-disubstituted-4(3H)-quinazolinones has shown that certain derivatives exhibit potent antiviral activity against specific viruses, demonstrating the potential of these compounds in antiviral research (Dinakaran et al., 2003).
Propiedades
IUPAC Name |
6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O3/c24-14-4-6-18-16(11-14)17(13-20(27-18)19-3-1-2-8-25-19)23(28)26-15-5-7-21-22(12-15)30-10-9-29-21/h1-8,11-13H,9-10H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBLWJJCINGXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE](/img/structure/B4548121.png)
![5-ethyl-N'-(2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4548136.png)
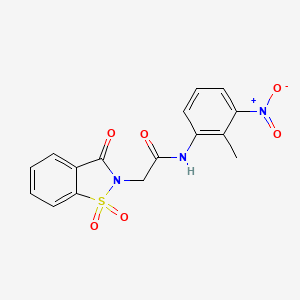
![(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE](/img/structure/B4548146.png)
![9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE](/img/structure/B4548152.png)
![N-[3-(dimethylamino)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4548175.png)
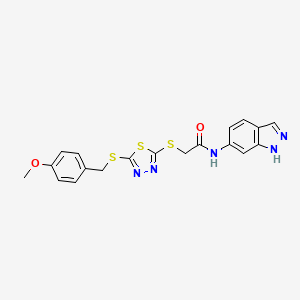
![3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide](/img/structure/B4548186.png)
![2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4548194.png)
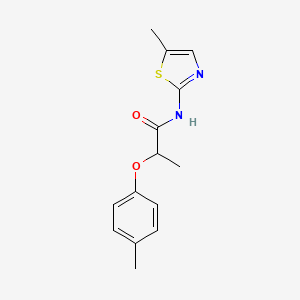
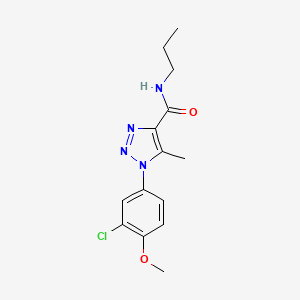
![3-fluoro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4548219.png)
